N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrazolo[3,4-d]pyrimidine core, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often starts with the condensation of a suitable hydrazine derivative with a diketone or ketoester to form the pyrazole ring. This intermediate is then reacted with a suitable nitrile or amidine to form the pyrazolopyrimidine core.
-
Introduction of the p-Tolyl Group: : The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazolopyrimidine core is treated with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Cyclohexyl Group Addition: : The cyclohexyl group is typically introduced through a nucleophilic substitution reaction, where a cyclohexylamine is reacted with an appropriate leaving group on the pyrazolopyrimidine core.
-
Formation of the Acetamide Moiety: : The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the carbonyl groups in the pyrazolopyrimidine core, potentially leading to the formation of alcohols or amines.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include carboxylic acids, aldehydes, and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used but can include substituted pyrazolopyrimidines.
Scientific Research Applications
N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
-
Biological Studies: : The compound is used in studies to understand its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
-
Chemical Biology: : It serves as a tool compound to probe the function of specific proteins and pathways in biological systems.
-
Industrial Applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- N-cyclohexyl-2-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Comparison
- Structural Differences : The presence of different substituents on the pyrazolopyrimidine core (e.g., p-tolyl vs. phenyl) can significantly affect the compound’s chemical properties and biological activities.
- Biological Activity : Variations in substituents can lead to differences in binding affinity and selectivity for biological targets, making each compound unique in its potential applications.
- Chemical Reactivity : The reactivity of these compounds in various chemical reactions can also differ based on the nature of the substituents, influencing their suitability for different synthetic applications.
This detailed overview provides a comprehensive understanding of N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-7-9-16(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-15-5-3-2-4-6-15/h7-11,13,15H,2-6,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYQBIFSHUMTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.